Elmycin B is a natural antibiotic compound that belongs to the class of macrolides, which are characterized by their large lactone rings. It is produced by certain strains of bacteria, particularly those belonging to the genus Micromonospora. Elmycin B has garnered attention due to its antimicrobial properties and potential applications in treating bacterial infections.
Elmycin B is primarily sourced from Micromonospora species, which are found in various environments, including soil and decaying organic matter. These bacteria are known for their ability to produce a range of bioactive compounds, including antibiotics.
Elmycin B falls under the category of macrolide antibiotics. Macrolides are defined by their macrocyclic lactone structure and are known for their ability to inhibit protein synthesis in bacteria. This class of antibiotics is widely used in clinical settings for treating respiratory tract infections, skin infections, and other bacterial diseases.
The synthesis of Elmycin B can be achieved through both natural extraction and synthetic routes. The natural extraction involves culturing Micromonospora strains under specific conditions that promote the production of Elmycin B.
Elmycin B's molecular structure features a large lactone ring typical of macrolides, along with several hydroxyl groups that contribute to its solubility and biological activity. The specific arrangement of functional groups on the lactone ring plays a crucial role in its antimicrobial efficacy.
Elmycin B undergoes various chemical reactions that can modify its structure and enhance its antibacterial properties. These reactions include hydrolysis, oxidation, and esterification.
Elmycin B exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit of bacterial ribosomes, blocking peptide bond formation during translation.
Elmycin B has several applications within scientific research and medicine:
Elmycin B represents a significant compound within the realm of antibiotic research, showcasing both its natural origins and potential therapeutic applications against bacterial infections. Further studies into its properties and mechanisms could pave the way for novel treatments in an era increasingly challenged by antibiotic resistance.
Elmycin B (CAS 128233-09-0) is an angucyclinone-class macrolide antibiotic with documented antibacterial and cytotoxic properties. Structurally characterized by a complex hexahydrotetraphenooxirene-dione scaffold (C₁₉H₁₈O₆; MW 342.34 g/mol), it represents a chemically distinct subgroup within the larger macrolide family [1] [4] [8]. Its isolation from actinobacterial genera, notably Micromonospora, underscores the metabolic diversity of these soil and marine-derived bacteria as prolific producers of bioactive metabolites [2] [10]. Research into Elmycin B focuses on its multifaceted biological activities, including antibacterial efficacy against Gram-positive and Gram-negative pathogens and its moderate cytotoxicity, positioning it as a compound of significant pharmacological interest for antibiotic development [1] [4].
Elmycin B was identified during the late 20th century through targeted screening of actinobacterial fermentation products. Its classification stems from structural elucidation revealing a characteristic macrocyclic lactone ring system fused to an anthraquinone-derived core—a hallmark of the angucyclinone subclass of macrolides [1] [7]. This structural motif differentiates it from classical 14-, 15-, or 16-membered macrolides like erythromycin or tylosin. Early studies confirmed its moderate cytotoxic activity, prompting further investigation into its potential as an antimicrobial agent [1]. The compound belongs to the broader "elmycin" family, recognized for diverse bioactivities, including antifungal and antibiotic effects [1].
Elmycin B is primarily biosynthesized by species within the genus Micromonospora, Gram-positive, spore-forming actinobacteria renowned for producing clinically significant antibiotics ending in "-micin" (e.g., gentamicin, mutamicin, calicheamicin) [2] [10]. These bacteria thrive in diverse environments, including terrestrial soils, freshwater sediments, and crucially, marine ecosystems—particularly in association with marine invertebrates like sponges [2] [10]. While Streptomyces species dominate historical macrolide production (e.g., erythromycin from Saccharopolyspora erythraea [7]), Micromonospora represents a vital reservoir for structurally unique metabolites. Genomic analyses of Micromonospora spp. indicate a high potential for synthesizing complex polyketides, supported by conserved polyketide synthase (PKS) genes [6] [10]. Evidence suggests host-specific symbiotic relationships may influence the production of specialized metabolites like Elmycin B in these environments [10].
Table 1: Chemical Identity of Elmycin B
Property | Value |
---|---|
Systematic Name | (1aR,3S,5bR,11S,11aR,11bR)-10,11,11a-Trihydroxy-3-methyl-3,4,5b,11,11a,11b-hexahydrotetrapheno[5,6-b]oxirene-5,6(1aH,2H)-dione |
CAS Registry Number | 128233-09-0 |
Molecular Formula | C₁₉H₁₈O₆ |
Molecular Weight | 342.34 g/mol |
Classification | Angucyclinone Macrolide |
Producing Genera | Micromonospora spp. |
Biological Source | Fermentation broths of soil or marine-derived actinomycetes |
Elmycin B holds significance in antibiotic research for several interconnected reasons:
Table 2: Documented Antibacterial Activity Spectrum of Elmycin B
Target Pathogen | Reported Activity Level | Potential Significance |
---|---|---|
Staphylococcus aureus | Inhibited | Targets drug-resistant skin/soft tissue infections |
Streptococcus pneumoniae | Inhibited | Addresses respiratory tract infections (penicillin-resistant strains) |
Enterococcus faecalis | Inhibited | Combatts vancomycin-resistant enterococci (VRE) concerns |
Escherichia coli | Inhibited | Active against critical Gram-negative pathogens |
Pseudomonas aeruginosa | Inhibited | Targets challenging multidrug-resistant (MDR) infections |
Despite its promise, significant gaps hinder the translational development of Elmycin B:
Table 3: Comparative Analysis of Elmycin B within Key Macrolide/Angucyclinone Contexts
Feature | Elmycin B | Classical 14/15-membered Macrolides (e.g., Erythromycin, Azithromycin) | Other Micromonospora Macrolides (e.g., Megalomicin) |
---|---|---|---|
Core Structure | Angucyclinone (Fused polyketide with epoxyquinone) | Macrocyclic lactone ring + amino sugars (Desosamine) | 14-membered lactone + amino sugars (Megosamine at C-6) |
Primary Source | Micromonospora spp. | Primarily Streptomyces spp. | Micromonospora megalomicea |
Key Biological Activities | Antibacterial (G+, G-), Moderate Cytotoxicity | Antibacterial (mainly G+, some G-), Immunomodulation at sub-MIC | Antibacterial, Antiparasitic (e.g., Trypanosoma), Antiviral |
Known Resistance Factors | Presumed ribosomal protection? (Unconfirmed) | Ribosomal methylation (erm genes), Efflux pumps (mef, msr), Enzymatic inactivation | Similar to Erythromycin? (Dependent on specific structure) |
Development Stage | Early research compound | Multiple generations of clinical therapeutics | Early research/Niche applications |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3